molecular formula C14H17N3O2 B2719547 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide CAS No. 1448061-03-7

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2719547
CAS No.: 1448061-03-7
M. Wt: 259.309
InChI Key: JHJCVTAJYYYMEX-UHFFFAOYSA-N
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Description

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound that features both an indazole and a furan moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of the furan ring further enhances the compound’s potential for diverse chemical reactivity and biological applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and reduce production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is unique due to its combination of an indazole and a furan moiety, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Biological Activity

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is a compound belonging to the class of indazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H19N3O2
  • IUPAC Name : this compound
  • CAS Number : 1448139-70-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antiviral Activity : The compound has shown promising results in inhibiting viral replication through mechanisms such as the inhibition of IMP dehydrogenase (IMPDH), a crucial enzyme in the biosynthesis of guanine nucleotides necessary for viral replication .
  • Anticancer Properties : Indazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of DENV replication in Vero cells
AnticancerInduced apoptosis in breast cancer cell lines
Anti-inflammatoryReduced levels of TNF-alpha and IL-6

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of indazole derivatives against Dengue virus (DENV). This compound demonstrated significant inhibition of DENV replication in vitro with an IC50 value indicating effective concentration levels without cytotoxicity .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted that this compound exhibited strong cytotoxic effects against various cancer cell lines. In particular, it was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17-12-6-3-2-5-10(12)11(16-17)9-15-14(18)13-7-4-8-19-13/h4,7-8H,2-3,5-6,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJCVTAJYYYMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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